molecular formula C4H10OS B3047515 Sulfoxide, isopropyl methyl CAS No. 14094-09-8

Sulfoxide, isopropyl methyl

Cat. No.: B3047515
CAS No.: 14094-09-8
M. Wt: 106.19 g/mol
InChI Key: KBGDIHYLFZNUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfoxide, isopropyl methyl, also known as isopropyl methyl sulfoxide, is an organosulfur compound with the molecular formula C₄H₁₀OS. It is characterized by the presence of a sulfinyl functional group (−SO−) attached to an isopropyl group and a methyl group. This compound is a polar molecule and is commonly used in organic synthesis due to its unique chemical properties .

Scientific Research Applications

Sulfoxide, isopropyl methyl, has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Employed in studies involving sulfur-containing biomolecules and their interactions.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of dimethyl sulfoxide’s actions is not well understood. Dimethyl sulfoxide has demonstrated antioxidant activity in certain biological settings .

Safety and Hazards

While specific safety and hazard information for Sulfoxide, isopropyl methyl was not found, a related compound, Methyl sulfoxide, has been labeled as a combustible liquid .

Future Directions

Dimethyl sulfoxide (DMSO), a similar compound, has attracted widespread attention from chemists in recent years due to its wide range of uses and the multiple functions it displays in various chemical processes . This suggests potential future directions for research and applications of Sulfoxide, isopropyl methyl.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfoxide, isopropyl methyl, is typically synthesized through the oxidation of sulfides. One common method involves the oxidation of isopropyl methyl sulfide using hydrogen peroxide or other oxidizing agents such as periodate. The reaction is carried out under controlled conditions to prevent over-oxidation to the corresponding sulfone .

Industrial Production Methods

In industrial settings, the production of this compound, often involves the use of catalytic systems to enhance the efficiency and selectivity of the oxidation process. Metal catalysts, such as palladium or platinum, are sometimes employed to facilitate the oxidation reaction. Additionally, photocatalytic systems utilizing light energy to drive the oxidation process have been developed .

Chemical Reactions Analysis

Types of Reactions

Sulfoxide, isopropyl methyl, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Sulfoxide, isopropyl methyl, can be compared with other similar compounds such as:

The uniqueness of this compound, lies in its specific combination of the isopropyl and methyl groups, which can influence its reactivity and applications in various fields .

Properties

IUPAC Name

2-methylsulfinylpropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10OS/c1-4(2)6(3)5/h4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGDIHYLFZNUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00930959
Record name 2-(Methanesulfinyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00930959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14094-09-8, 26547-92-2
Record name Sulfoxide, isopropyl methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014094098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfoxide, isopropyl methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026547922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methanesulfinyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00930959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfoxide, isopropyl methyl
Reactant of Route 2
Reactant of Route 2
Sulfoxide, isopropyl methyl
Reactant of Route 3
Sulfoxide, isopropyl methyl
Reactant of Route 4
Reactant of Route 4
Sulfoxide, isopropyl methyl
Reactant of Route 5
Sulfoxide, isopropyl methyl
Reactant of Route 6
Sulfoxide, isopropyl methyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.